molecular formula C10H16ClN3O B1433066 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1402232-88-5

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No. B1433066
M. Wt: 229.71 g/mol
InChI Key: NFUHDOJQEMBJJE-UHFFFAOYSA-N
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Description

The compound “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the IUPAC name 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,3,4-oxadiazole moiety, such as 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, have garnered attention for their significant biological activities. Researchers have synthesized various derivatives of 1,3,4-oxadiazole, exploring their potential in biomedical applications. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.

Antimicrobial Agents

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied. A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones combined with various substituted piperazines and piperidines, incorporating a 1,3,5-triazine moiety, demonstrated notable in vitro efficacy against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).

Anticancer Properties

The search for new anticancer agents has led to the exploration of 1,3,4-oxadiazole derivatives. One study synthesized a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This class of compounds showed a promising biological activity profile, including the inhibition of tubulin polymerization and induction of mitotic cell arrest in leukemia cell lines, suggesting their potential as anticancer agents (Krasavin et al., 2014).

Enzyme Inhibition for Neurological Disorders

In the context of neurological disorders, 1,3,4-oxadiazole derivatives have been investigated for their potential as enzyme inhibitors. Synthesized derivatives were assessed for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in conditions such as Alzheimer's disease. The results demonstrated varying degrees of enzyme inhibition, highlighting the importance of structural modifications in enhancing biological activity (Khalid et al., 2016).

properties

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUHDOJQEMBJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
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4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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